Technical Monograph: 5-Bromo-6-methylnicotinonitrile
Technical Monograph: 5-Bromo-6-methylnicotinonitrile
High-Value Intermediate for Medicinal Chemistry & Agrochemical Scaffolding
Executive Summary & Strategic Utility
5-Bromo-6-methylnicotinonitrile (CAS: 116632-41-4) represents a "privileged scaffold" in modern drug discovery. Structurally, it offers a trifunctional pyridine core that addresses three critical needs in lead optimization:
-
The 5-Bromo Handle: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
-
The 3-Cyano Group: A versatile precursor for peptidomimetic pharmacophores (amides, carboxylic acids) or bioisosteres (tetrazoles, oxadiazoles).
-
The 6-Methyl "Blocker": Crucially, the methyl group at the 6-position blocks the primary site of metabolic oxidation (cytochrome P450 mediated) often seen in pyridine-based drugs, thereby potentially improving the half-life (
) of the final clinical candidate.
This guide details the physicochemical profile, synthetic accessibility, and validated experimental workflows for utilizing this compound.
Physicochemical Profile
Data synthesized from structural analysis and analog comparisons.
| Property | Value / Description | Technical Note |
| CAS Number | 116632-41-4 | Unique identifier. |
| Molecular Formula | ||
| Molecular Weight | 197.03 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or bromination byproducts. |
| Predicted LogP | ~1.6 – 1.9 | Lipophilicity is moderate; suitable for CNS-penetrant drug design. |
| H-Bond Acceptors | 2 (N-pyridine, N-nitrile) | The pyridine nitrogen is less basic due to the electron-withdrawing CN and Br groups. |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water; requires organic co-solvents for biological assays. |
Synthetic Access & Production
While commercially available, in-house synthesis is often required for gram-scale purity control. The dominant industrial route involves the regioselective bromination of 6-methylnicotinonitrile.
Route: Electrophilic Aromatic Substitution
The presence of the electron-withdrawing nitrile group at C3 deactivates the ring, making electrophilic substitution difficult. However, the electron-donating methyl group at C6 activates the ortho position (C5).
-
Reagents:
/ Acetic Acid or NBS (N-Bromosuccinimide) / . -
Critical Control Point: Temperature control is vital to prevent radical bromination of the methyl group (benzylic-like position).
-
Purification: Recrystallization from ethanol/heptane is preferred over chromatography to remove dibrominated impurities.
Core Reactivity & Functionalization
The molecule's value lies in its orthogonal reactivity. The diagram below illustrates the divergent synthesis pathways available from this single core.
Divergent Synthesis Pathway (DOT Visualization)
Figure 1: Orthogonal reactivity map demonstrating the scaffold's utility in divergent library synthesis.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Context: This is the most common reaction applied to this substrate. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Palladium(0), making the reaction robust even with sterically demanding boronic acids.
Reagents:
-
Substrate: 5-Bromo-6-methylnicotinonitrile (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) — Preferred over for stability. -
Base:
(2.0 eq) or (3.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas.
-
Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] The nitrile group provides a distinct UV trace; look for the mass shift (
).
-
-
Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography.
-
Note: The product is likely more polar than the starting material due to the bi-aryl system.
-
Protocol B: Regioselective Functionalization Caveats
Warning - The "Metallation Trap":
Attempting Lithium-Halogen Exchange (using
-
Reason: The protons on the 6-methyl group are acidic (
) due to the electron-withdrawing nitrogen and nitrile group. Strong alkyllithium bases will deprotonate the methyl group (forming a lateral carbanion) rather than exchanging the bromine. -
Solution: Use TurboGrignard (
) at -15°C to -40°C. This reagent is selective for the Br-Mg exchange without deprotonating the methyl group.
Workflow Visualization: Suzuki Coupling Optimization
Figure 2: Decision tree for optimizing cross-coupling yields.
Safety & Handling (E-E-A-T Compliance)
Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation).
-
Signal Word: DANGER.
-
H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood. The nitrile moiety poses a risk of cyanide release under extreme acidic/thermal decomposition, though the molecule itself is stable.
-
PPE: Nitrile gloves (double gloving recommended for solution handling), lab coat, and safety glasses.
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1808, 5-Bromonicotinamide (Analogous Structure/Properties). Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Pyridines: Reactivity of Halopyridines in Cross-Coupling. Retrieved from [Link]
